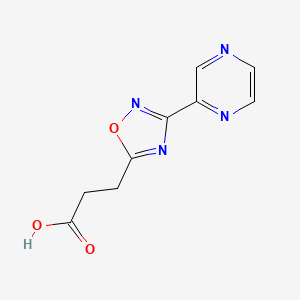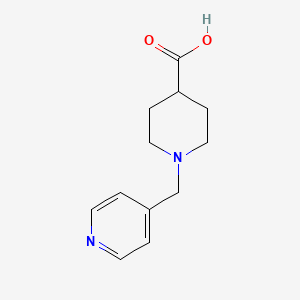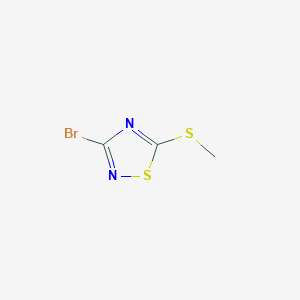
(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Olefin Metathesis in Organic Synthesis
Olefin metathesis, a reaction used in the synthesis of various compounds including natural products and compounds with known biological activity, could potentially involve compounds similar to (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. The review by Ivin (1998) highlights the use of ring-closing metathesis (RCM) in synthesizing natural products and compounds of synthetic importance, suggesting potential applications in creating complex molecules from simpler precursors (Ivin, 1998).
Influence of Metals on Biological Ligands
The study by Lewandowski et al. (2005) investigates how metals affect the electronic systems of biologically important ligands, including carboxylic acids. This research could inform applications related to the interaction of this compound with metal ions, potentially affecting its reactivity and biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).
Biologically Active Plant Compounds
Research on the structural-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids by Godlewska-Żyłkiewicz et al. (2020) reviews the bioactivity of carboxylic acids and their derivatives. Such studies could provide a foundation for investigating the biological activities of this compound and its potential as a biologically active molecule (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine in Drug Discovery
The review by Petri et al. (2021) on pyrrolidine and its derivatives in drug discovery highlights the versatility of the pyrrolidine scaffold in developing novel compounds with various biological profiles. This suggests that derivatives of pyrrolidine, such as this compound, may hold potential for creating new drugs (Petri et al., 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and microbial degradation of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), could provide insight into the environmental impact and degradation pathways of fluorinated compounds, including this compound (Liu & Avendaño, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as ®-alpha-(4-fluoro-benzyl)-proline-HCl, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is known that the compound interacts with its target, trypsin-1, possibly inhibiting its activity . This interaction could lead to changes in the protein digestion process and other physiological processes where Trypsin-1 is involved.
Propriétés
IUPAC Name |
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIVTMVJSAYSR-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375944 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637020-68-9 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



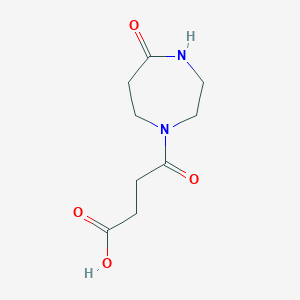
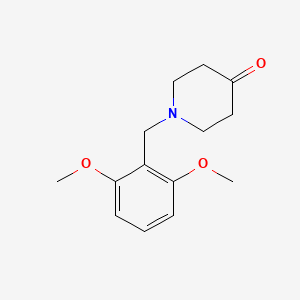
![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)
![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)
![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
